molecular formula C17H11F3N2O3 B2440939 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 898373-44-9

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2440939
CAS RN: 898373-44-9
M. Wt: 348.281
InChI Key: KEEMNSWPVQVQDN-UHFFFAOYSA-N
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Description

“3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H11F3N2O3 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . For instance, a new series of benzofuran derivatives has been synthesized, and their structures were confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Molecular Structure Analysis

The molecular structure of “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be analyzed using various techniques such as 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran derivatives, including “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide”, have been involved in various chemical reactions. For example, benzofuran derivatives have been used in palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of benzofuran carboxamide derivatives, including those similar to 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).

Molecular Docking and Biological Activities

  • Research on benzofuran-carboxylic acids derivatives, similar to the compound , focused on molecular docking, electronic, and vibrational properties. These studies included analysis of nonlinear optical properties and molecular electrostatic potential to understand the reactivity of the molecule. The biological activities of these acids were studied via molecular docking analysis, indicating potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Microwave-Assisted Synthesis and Biological Activity

  • Benzofuran-2-carboxamides were synthesized using a microwave-assisted one-pot parallel approach. The synthesized compounds, including those structurally related to 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, were evaluated for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities of interest (Xie et al., 2014).

Covalent Organic Frameworks for Catalysis

  • Benzofuran-2-carboxamide derivatives were used in the construction of covalent organic frameworks (COFs) for catalysis. The study highlights the application of these compounds in facilitating efficient Knoevenagel condensation reactions (Li et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives have been studied for their inhibitory effects against PI3K and VEGFR-2 .

Future Directions

Benzofuran derivatives, including “3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring these applications further.

properties

IUPAC Name

3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)11-7-3-1-5-9(11)16(24)22-13-10-6-2-4-8-12(10)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEMNSWPVQVQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

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